Rp-cAMPS triethylammonium salt is a cell-permeable analog of cyclic adenosine monophosphate (cAMP) commonly employed in scientific research as a potent and selective antagonist of protein kinase A (PKA) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It competitively inhibits the binding of cAMP to PKA, effectively preventing the activation of this crucial enzyme and its downstream signaling pathways.
Rp-cyclic adenosine monophosphate triethylammonium salt is a cell-permeable analog of cyclic adenosine monophosphate, commonly referred to as cyclic adenosine monophosphate. This compound acts primarily as a competitive antagonist of cyclic adenosine monophosphate-induced activation of protein kinase A. It is particularly notable for its resistance to hydrolysis by phosphodiesterases, which makes it a valuable tool in biochemical research. The compound's chemical formula is , and its molecular weight is approximately 446.46 g/mol .
Rp-cyclic adenosine monophosphate triethylammonium salt is synthesized from adenosine and phosphorothioate derivatives. It falls under the classification of cyclic nucleotide analogs, specifically designed to mimic the structure and function of cyclic adenosine monophosphate while providing unique properties that allow for specific interactions with cellular pathways. The compound is often used in laboratory settings for research purposes, particularly in studies involving signal transduction and enzymatic activity modulation .
The synthesis of Rp-cyclic adenosine monophosphate triethylammonium salt typically involves the following steps:
The reaction conditions are critical, often requiring controlled temperatures and pH levels to ensure high yields and purity. The final product is purified using techniques such as chromatography, ensuring that the compound meets the required specifications for biological activity .
The molecular structure of Rp-cyclic adenosine monophosphate triethylammonium salt features a cyclic phosphate group linked to an adenosine moiety, with a triethylammonium group enhancing its solubility and cell permeability. The stereochemistry at the phosphate group is crucial for its biological activity.
Rp-cyclic adenosine monophosphate triethylammonium salt primarily participates in reactions that involve protein kinase A inhibition. Its mechanism involves binding to the regulatory subunits of protein kinase A, thereby preventing the activation by endogenous cyclic adenosine monophosphate.
The compound's inhibitory potency has been quantified, with an IC50 value ranging from 11 to 16 µM against protein kinase A activation. This competitive inhibition allows researchers to dissect pathways involving cyclic adenosine monophosphate signaling more effectively .
The mechanism by which Rp-cyclic adenosine monophosphate triethylammonium salt exerts its effects involves:
The compound has been shown to inhibit pain-related synaptic plasticity in brain tissue, highlighting its potential applications in neuroscience research .
Rp-cyclic adenosine monophosphate triethylammonium salt has several scientific uses:
This compound represents a significant advancement in understanding cellular signaling mechanisms and offers potential therapeutic avenues for various diseases linked to dysregulated cyclic nucleotide signaling.
Rp-cAMPS triethylammonium salt (CAS 151837-09-1) is a diastereomer of cyclic adenosine 3′,5′-monophosphorothioate where the phosphorus atom adopts an Rp absolute configuration. This spatial orientation critically determines its biological function: The Rp isomer mimics cAMP's binding geometry but lacks the ability to activate protein kinase A (PKA), thereby acting as a competitive antagonist. In contrast, the Sp diastereomer functions as a PKA agonist. The stereochemical integrity is maintained through chiral synthesis and validated by enantioselective chromatography, ensuring >98% diastereomeric purity in commercial preparations [4] [5] [9].
Table 1: Stereochemical Properties of cAMPS Analogs
Diastereomer | Phosphorus Configuration | PKA Interaction | Biological Role |
---|---|---|---|
Rp-cAMPS | Rp | Binds R-subunits | Antagonist |
Sp-cAMPS | Sp | Activates holoenzyme | Agonist |
The antagonistic mechanism arises from the Rp-cAMPS molecule competitively occupying cAMP-binding sites (Site A and Site B) on PKA regulatory subunits (Type I/II). Key interactions include:
Biochemical assays show distinct dissociation constants for PKA isoforms:
The phosphorothioate modification confers resistance to phosphodiesterase-mediated hydrolysis, extending intracellular half-life >10-fold compared to native cAMP [1] [6].
Table 2: Inhibition Constants of Rp-cAMPS Against PKA Isoforms
PKA Isoform | Reported Ki (μM) | Experimental System | Source |
---|---|---|---|
Type I (RIα) | 6.05 | Purified enzyme | [4] |
Type I | 12.5 | Kinase activity assays | [5] |
Type II (RIIβ) | 9.75 | Purified enzyme | [4] |
Type II | 4.5 | Kinase activity assays | [5] |
Industrial-scale production employs reversed-phase HPLC (RP-HPLC) with chiral mobile phase additives to resolve Rp and Sp diastereomers. Optimal separation parameters include:
Rp-cAMPS triethylammonium salt exhibits defined stability parameters:
Table 3: Chromatographic Parameters for Enantiomeric Resolution
Parameter | Optimal Condition | Impact on Resolution |
---|---|---|
β-Cyclodextrin conc. | 10 mg/mL | ↑ Complex stability |
Acetonitrile ratio | 10% (v/v) | ↓ Retention time, ↑ peak shape |
Column temperature | 45°C | ↓ Viscosity, ↑ efficiency |
Flow rate | 1.5 mL/min | Balance resolution/time |
Table 4: Stability Profile of Rp-cAMPS Triethylammonium Salt
Factor | Optimal Range | Stability Risk Beyond Range |
---|---|---|
Storage temperature | –20°C (desiccated) | Degradation at >25°C |
Aqueous solubility | ≤100 mM (H₂O) | Precipitation at high concentrations |
pH tolerance | 5.0–8.0 | Hydrolysis at pH extremes |
Light exposure | Protected from light | Photodegradation |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4